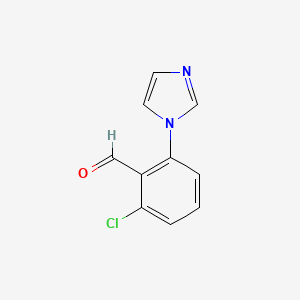

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC18240138

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClN2O |

|---|---|

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 2-chloro-6-imidazol-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H |

| Standard InChI Key | VECQBFBIYHJZDV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=O)N2C=CN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with three functional groups:

-

Aldehyde group (-CHO) at position 1,

-

Chlorine atom (-Cl) at position 2,

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar conformation. Crystallographic studies of analogous compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde, reveal that the dihedral angle between the benzene and imidazole rings ranges from 24.58° to 43.67°, depending on substituent effects . This non-coplanarity influences intermolecular interactions and packing motifs in the solid state.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O | |

| Molecular Weight | 206.63 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in DMF, DMSO |

Synthesis and Synthetic Routes

Ullmann-Type Coupling

The most common synthesis involves a copper-catalyzed Ullmann coupling between 2-chloro-6-bromobenzaldehyde and imidazole in the presence of potassium carbonate (K₂CO₃) and a copper(I) catalyst (e.g., CuI) . This method mirrors protocols used for analogous imidazole derivatives, achieving moderate to high yields (60–85%) .

Reaction Scheme:

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol = 30:1) . Structural confirmation relies on spectroscopic techniques:

Applications in Pharmaceutical and Materials Science

Antimicrobial Agents

The compound’s imidazole moiety is a pharmacophore in antifungal and antibacterial agents. For example, Hussain et al. (2009) used 4-(1H-imidazol-1-yl)benzaldehyde to synthesize 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which exhibited potent antileishmanial activity (IC₅₀ = 2.1–4.3 µM) .

Fluorescent Probes

Derivatives of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde serve as fluorescent probes for cellular imaging. Krawczyk et al. (2016) developed a phenanthroimidazole-benzaldehyde conjugate that binds to Concanavalin A with high specificity, enabling visualization of glycoprotein dynamics in live cells .

Table 2: Selected Bioactive Derivatives

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 3-[4-(Imidazol-1-yl)phenyl]propenone | Antileishmanial | 2.1 µM | |

| Phenanthroimidazole-benzaldehyde | Fluorescent imaging probe | – |

Spectroscopic and Crystallographic Insights

X-ray Crystallography

While no direct data exists for 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde, studies on 4-(1H-imidazol-1-yl)benzaldehyde (C₁₀H₈N₂O) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.0724 Å, b = 9.6473 Å, c = 9.6635 Å . Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) stabilize the lattice .

Computational Analysis

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV for analogous compounds, correlating with their electronic spectra . The aldehyde group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophiles .

Future Research Directions

-

Crystallographic Studies: Resolve the crystal structure to elucidate packing motifs and intermolecular interactions.

-

Structure-Activity Relationships: Explore substituent effects on bioactivity by modifying the imidazole or benzene rings.

-

Catalytic Applications: Investigate use in organocatalysis, leveraging the imidazole’s Lewis basicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume